molecular formula C19H24N4 B6445773 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine CAS No. 2549063-11-6

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine

Cat. No.: B6445773
CAS No.: 2549063-11-6
M. Wt: 308.4 g/mol
InChI Key: SIGQTLDQMGOPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine” is a complex organic molecule. It contains an octahydrocyclopenta[c]pyrrole moiety, which is a type of cyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple cyclic structures and a phthalazine moiety. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can affect its boiling and melting points .

Mechanism of Action

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine is able to interact with a variety of biological molecules due to its unique structure. It is able to interact with proteins, enzymes, and signaling pathways due to its ability to form hydrogen bonds and van der Waals interactions. This compound is able to form hydrogen bonds with polar groups on proteins, enzymes, and signaling pathways, which can alter their activity. Additionally, this compound is able to form van der Waals interactions with non-polar groups, which can also alter the activity of proteins, enzymes, and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In drug discovery, this compound has been shown to inhibit the binding of certain proteins, including kinases and G-protein coupled receptors. In biochemistry, this compound has been shown to be effective at inhibiting the activity of several enzymes, including cytochrome P450 enzymes and proteases. In physiology, this compound has been shown to modulate the activity of several signaling pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine in laboratory experiments is its relatively simple and efficient synthesis. Additionally, this compound is able to interact with a variety of biological molecules due to its unique structure, making it useful for a range of applications. However, there are some limitations to using this compound in laboratory experiments. Firstly, this compound is a novel compound and its effects on biological systems are not yet fully understood. Secondly, this compound is not commercially available and therefore must be synthesized in the laboratory.

Future Directions

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine has demonstrated potential applications in a range of scientific fields, and there are many potential future directions for research. Firstly, further research is needed to better understand the biochemical and physiological effects of this compound. This could include exploring its potential to modulate cell signaling pathways, as well as its potential as an inhibitor of enzyme activity and protein-protein interactions. Secondly, further research is needed to explore the potential applications of this compound in drug discovery. This could include exploring its potential to inhibit the binding of certain proteins, as well as its potential to modulate the activity of enzymes and signaling pathways. Finally, further research is needed to explore the potential uses of this compound in other scientific fields, such as biotechnology and nanotechnology.

Synthesis Methods

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine can be synthesized by a palladium-catalyzed coupling reaction between 2-octahydropyrrolo[3,4-c]pyrrole and 1-methylazetidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction proceeds via a palladium-catalyzed cross-coupling between the two reactants to form the desired product. The reaction is generally carried out under mild conditions and is relatively simple and efficient.

Scientific Research Applications

1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine has been studied for its potential applications in drug discovery, biochemistry, and physiology. In drug discovery, this compound has been studied as a potential inhibitor of protein-protein interactions, and has been shown to inhibit the binding of certain proteins, including kinases and G-protein coupled receptors. In biochemistry, this compound has been studied as a potential inhibitor of enzyme activity, and has been shown to be effective at inhibiting the activity of several enzymes, including cytochrome P450 enzymes and proteases. In physiology, this compound has been studied for its potential to modulate cell signaling pathways, and has been shown to modulate the activity of several signaling pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-methylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-13-17-7-2-3-8-18(17)19(21-20-13)23-11-16(12-23)22-9-14-5-4-6-15(14)10-22/h2-3,7-8,14-16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQTLDQMGOPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.